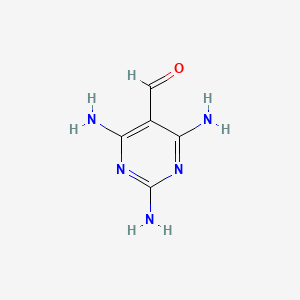

2,4,6-Triaminopyrimidine-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-triaminopyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H6,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXUSHCHGCXTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(N=C1N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326159 | |

| Record name | 2,4,6-Triaminopyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88075-69-8 | |

| Record name | NSC524778 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Triaminopyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Triaminopyrimidine 5 Carbaldehyde and Its Core Structure

Strategies for the Construction of the Pyrimidine (B1678525) Ring with Amination

The foundational approach to synthesizing substituted pyrimidines often involves the condensation of a three-carbon component with a reagent containing an N-C-N unit, such as guanidine (B92328). For the synthesis of the 2,4,6-triaminopyrimidine (B127396) core, a common method involves the reaction of malononitrile (B47326) with a guanidine salt. google.comprepchem.com This process leverages the reactivity of the active methylene (B1212753) group in malononitrile and the nucleophilic character of guanidine to form the heterocyclic ring.

One documented pathway begins with the reaction of malononitrile and guanidine hydrochloride in an aqueous solution. prepchem.com The subsequent treatment of the resulting intermediate with sodium nitrite (B80452) under acidic conditions leads to the formation of 5-nitroso-2,4,6-triaminopyrimidine (B18466). prepchem.comgoogle.com This nitroso derivative is a key intermediate, as the nitroso group can be subsequently reduced to an amino group, or the core structure can be carried forward to other derivatives. An improved, one-pot process involves reacting a guanidine salt with malonic acid dinitrile in an alcohol, followed by acidification and in-situ treatment with nitrous acid to yield 5-nitroso-2,4,6-triaminopyrimidine without isolating intermediates. google.com

More advanced methods for constructing the triaminopyrimidine core include a highly regioselective, acid-catalyzed [2+2+2] cycloaddition. rsc.org In this approach, triflic acid catalyzes the reaction between two cyanamide (B42294) molecules and one ynamide molecule to grant the 2,4,6-triaminopyrimidine core with diverse substitutions in high yields. rsc.org

Introduction of the Aldehyde Functionality at the C-5 Position

The introduction of a formyl (-CHO) group at the C-5 position of the pyrimidine ring is a critical step. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation. ijpcbs.comwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.comsemanticscholar.org

The Vilsmeier reagent is an electrophilic chloromethyliminium salt that attacks electron-rich aromatic and heteroaromatic rings. wikipedia.orgchemistrysteps.comorganic-chemistry.org For pyrimidine systems, the ring must be sufficiently activated by electron-donating groups, such as amino substituents, for the formylation to occur. The reaction proceeds through an electrophilic substitution to form an iminium ion intermediate, which is then hydrolyzed during workup to yield the final aldehyde. wikipedia.orgchemistrysteps.com

Another strategy for introducing the C-5 aldehyde involves a metal-halogen exchange on a pre-functionalized pyrimidine. For instance, 5-bromopyrimidine (B23866) can be treated with an organolithium reagent to form a pyrimidin-5-yl-lithium species. tandfonline.com This highly reactive intermediate can then be quenched with a formate (B1220265) ester to produce the desired pyrimidine-5-carboxaldehyde in a one-pot reaction. tandfonline.com

Synthetic Routes Utilizing 2,4,6-Trichloropyrimidine-5-carbaldehyde (B1310558) as a Key Intermediate

A prominent pathway to 2,4,6-triaminopyrimidine-5-carbaldehyde involves using 2,4,6-trichloropyrimidine-5-carbaldehyde as a versatile intermediate. scilit.com This precursor already contains the required aldehyde group at the C-5 position. The synthesis then focuses on the sequential substitution of the three chlorine atoms with amino groups via nucleophilic aromatic substitution (SNAr) reactions.

The precursor, 2,4,6-trichloropyrimidine-5-carbaldehyde, can be prepared from barbituric acid. The process involves treatment with a Vilsmeier reagent (e.g., POCl₃/DMF), which simultaneously achieves chlorination of the hydroxyl groups and formylation at the C-5 position. An improved industrial process for the synthesis of the 2,4,6-trichloropyrimidine (B138864) precursor from barbituric acid using phosphorus oxychloride and then phosphorus pentachloride (or its components, PCl₃ and Cl₂) reports yields of 90-93%. chemicalbook.comgoogle.com

The chlorine atoms at the C-2, C-4, and C-6 positions of the pyrimidine ring exhibit different reactivities, which allows for regioselective functionalization. The C-4 and C-6 positions are generally more susceptible to nucleophilic attack than the C-2 position. This difference in reactivity can be exploited to introduce different amines or other nucleophiles in a controlled, stepwise manner. scilit.comacs.org

An efficient regioselective synthesis of trisubstituted pyrimidine-5-carbaldehydes has been developed using SNAr reactions on 2,4,6-trichloropyrimidine-5-carbaldehyde with nucleophiles like aniline, methylamine, and alkoxides. scilit.comresearchgate.net These reactions can be managed using a combination of traditional SNAr conditions and phase-transfer catalysis to control the substitution pattern. scilit.comresearchgate.net For instance, palladium-catalyzed amination of related 2,4-dichloropyrimidines shows a strong preference for substitution at the C-4 position. acs.org This inherent regioselectivity is crucial for creating specifically substituted pyrimidine derivatives.

Recent research has focused on incorporating green chemistry principles into the synthesis of pyrimidine derivatives to minimize environmental impact. shd-pub.org.rsresearchgate.net For the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde, green methodologies have been planned and executed. shd-pub.org.rsshd-pub.org.rs One study investigated various phase-transfer catalysts for the crucial C-N bond formation step, finding tetrabutylammonium (B224687) iodide (TBAI) to be a superior option over others like TBAB and CTAB. shd-pub.org.rs The use of water as a solvent, inexpensive catalysts, and energy-efficient methods like microwave or ultrasound irradiation are key aspects of these greener approaches. researchgate.net One-pot, multi-component reactions under solvent-free conditions are also being developed to improve yields, simplify workup, and reduce waste. researchgate.netias.ac.in

Table 1: Comparison of Catalysts in Green Synthesis Approaches

This interactive table summarizes findings on catalysts used in green chemistry for pyrimidine synthesis. Click on headers to sort.

| Catalyst | Reaction Type | Solvent | Key Advantage(s) | Reference(s) |

|---|---|---|---|---|

| Thiamine hydrochloride (VB1) | Multi-component condensation | Water | Inexpensive, readily available, environmentally benign solvent. | researchgate.net |

| Tetrabutylammonium iodide (TBAI) | Nucleophilic aromatic substitution (SNAr) | Not Specified | Effective phase-transfer catalyst for C-N bond formation. | shd-pub.org.rs |

| Ammonium chloride | One-pot condensation | Solvent-free | Inexpensive, neutral conditions, short reaction time. | ias.ac.in |

Synthetic Approaches Involving 2,4,6-Triaminopyrimidine as a Precursor in Cyclocondensation Reactions

When 2,4,6-triaminopyrimidine is used as the starting material, the primary challenge is the introduction of the aldehyde group at the C-5 position. nih.gov Given that the three amino groups are strong activating groups, the pyrimidine ring is highly susceptible to electrophilic substitution.

The Vilsmeier-Haack reaction is a suitable method for this formylation. ijpcbs.comwikipedia.org Treating 2,4,6-triaminopyrimidine with the Vilsmeier reagent (POCl₃/DMF) can directly introduce the aldehyde group at the electron-rich C-5 position.

Alternatively, the synthesis can proceed through a nitrosation step. 2,4,6-Triaminopyrimidine can be treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form 5-nitroso-2,4,6-triaminopyrimidine. google.com This intermediate is important in its own right and serves as a precursor for other derivatives. For example, it is a key intermediate in the synthesis of the diuretic triamterene. google.com While the direct conversion of the nitroso group to a formyl group is less common, the synthesis of the 5-nitroso compound represents a key functionalization at the C-5 position starting from 2,4,6-triaminopyrimidine.

Comparative Analysis of Synthetic Pathways and Methodological Advancements

The choice of synthetic pathway to this compound depends on factors such as starting material availability, desired scale, and the need for specific substitution patterns.

Building from Acyclic Precursors: Synthesizing the ring from components like malononitrile and guanidine is fundamental and cost-effective for producing the core structure. google.comprepchem.com However, it requires multiple steps to introduce the C-5 aldehyde, often proceeding through a nitroso intermediate. google.com This route is robust for large-scale production of the core amine structure.

Functionalizing 2,4,6-Trichloropyrimidine-5-carbaldehyde: This is a highly versatile and convergent approach. scilit.comresearchgate.net It allows for the systematic and regioselective introduction of various amino groups, providing access to a wide library of analogs. scilit.comacs.org The primary drawback is the multi-step preparation of the chlorinated starting material itself. However, advancements in controlling the regioselectivity of the SNAr reactions make this a powerful method for creating complex, highly functionalized molecules. acs.orgresearchgate.net

Formylating 2,4,6-Triaminopyrimidine: This is the most direct route if the triamine precursor is readily available. nih.govsigmaaldrich.com A one-step Vilsmeier-Haack formylation is efficient for introducing the aldehyde. ijpcbs.com This pathway is advantageous for its simplicity and high atom economy in the final step.

Methodological advancements continue to refine these pathways. The development of highly regioselective catalytic systems, particularly using palladium, has enhanced the precision of SNAr reactions. acs.org Furthermore, the increasing adoption of green chemistry principles, such as using phase-transfer catalysts, aqueous media, and solvent-free conditions, is making the synthesis of these pyrimidine derivatives more sustainable and efficient. shd-pub.org.rsresearchgate.netias.ac.in

Table 2: Overview of Synthetic Pathways

This interactive table compares the different synthetic strategies. Click on headers to sort.

| Pathway | Starting Material(s) | Key Reaction(s) | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Ring Construction | Malononitrile, Guanidine | Cyclocondensation, Nitrosation | Cost-effective for core structure, good for large scale. | Multi-step process to introduce aldehyde. | google.comprepchem.comgoogle.com |

| Substitution on Chloro-Intermediate | 2,4,6-Trichloropyrimidine-5-carbaldehyde | Nucleophilic Aromatic Substitution (SNAr) | Versatile, allows for diverse and regioselective amination. | Requires synthesis of the chlorinated precursor. | scilit.comresearchgate.net |

Reactivity and Derivatization Chemistry of 2,4,6 Triaminopyrimidine 5 Carbaldehyde

Reactivity of the Aldehyde Group: Condensation and Imine Formation Reactions

The aldehyde group at the C5 position of the pyrimidine (B1678525) ring is a key site for derivatization. It readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a fundamental transformation in organic chemistry and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, often using a Dean-Stark apparatus or a drying agent. nih.gov

The general mechanism for imine formation involves several steps:

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (water). libretexts.org

Elimination: The lone pair of electrons on the nitrogen pushes out the water molecule, forming a C=N double bond and creating an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.org

This reactivity is not limited to simple amines. Condensation of related amino-pyrimidine carbaldehydes with various nucleophiles, including those containing primary amine functionalities, has been shown to lead to the formation of more complex heterocyclic systems. For instance, the condensation of 2:4:5-triamino-6-hydroxypyrimidine with glucose and fructose (B13574) has been reported. rsc.org Similarly, 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbaldehyde reacts with aliphatic primary amines to form new bicyclic nonane (B91170) derivatives. rsc.org These reactions highlight the utility of the aldehyde group in constructing diverse molecular architectures.

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Key Transformation |

|---|---|---|---|

| Aldehyde/Ketone | Primary Amine | Imine (Schiff Base) | Formation of a C=N double bond with elimination of water. masterorganicchemistry.comnih.gov |

| 2:4:5-Triamino-6-hydroxypyrimidine | Glucose/Fructose | Complex Adduct | Condensation between the amino-pyrimidine and a sugar molecule. rsc.org |

| 5-Aminothieno[2,3-c]pyridazine-6-carbaldehyde | Aliphatic Primary Amine | 2,6,9-Triazabicyclo[3.3.1]nonane derivative | Intramolecular cyclization following initial imine formation. rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidine-5-carbaldehyde (B119791) Systems

While 2,4,6-triaminopyrimidine-5-carbaldehyde itself is not halogenated, its synthesis often starts from halogenated precursors like 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558). shd-pub.org.rs The reactivity of these halogenated systems is dominated by Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the presence of multiple halogen substituents, facilitates attack by nucleophiles. nih.gov This allows for the sequential replacement of the halogen atoms.

The general mechanism for SNAr is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The presence of electron-withdrawing groups ortho and para to the site of attack helps to stabilize this intermediate. pressbooks.pub

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

Amines are excellent nucleophiles for SNAr reactions on halogenated pyrimidines. nih.govyoutube.com The substitution pattern can often be controlled by the reaction conditions and the nature of the amine. In systems like 2,4,6-trichloropyrimidine-5-carbaldehyde, the chlorine atoms can be selectively replaced. shd-pub.org.rs Studies on related dichloropyrimidine systems have shown that amination can lead to mono- or di-substituted products depending on the stoichiometry and reactivity of the amine. dntb.gov.ua

For example, research on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has demonstrated that it undergoes amination under mild conditions. dntb.gov.ua Similarly, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines can lead to disubstituted products where both the chlorine and the alkoxy group are replaced. chemrxiv.org The regioselectivity of these substitutions is a critical aspect, often influenced by the electronic and steric environment of the different positions on the pyrimidine ring.

Table 2: SNAr Reactivity of Halogenated Pyrimidines

| Substrate | Nucleophile | Reaction Type | Key Feature |

|---|---|---|---|

| 2,4,6-Trichloropyrimidine-5-carbaldehyde | Amines, Thiols, Alkoxides | SNAr | Sequential substitution of chlorine atoms is possible. |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines | SNAr | Amination occurs under mild conditions. dntb.gov.ua |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | SNAr | Can lead to disubstitution, replacing both chloro and alkoxy groups. chemrxiv.org |

Electrophilic Reactions of the Pyrimidine Nucleus

The pyrimidine ring in 2,4,6-triaminopyrimidine (B127396) is highly electron-rich due to the presence of three powerful electron-donating amino groups. This high electron density activates the ring towards electrophilic attack. The most likely position for electrophilic substitution is the C5 position, as it is ortho and para to the activating amino groups. However, in the case of this compound, the C5 position is already substituted with an aldehyde group.

A relevant electrophilic reaction for 2,4,6-triaminopyrimidine is nitrosation. Treatment of 2,4,6-triaminopyrimidine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like acetic acid) leads to the formation of 5-nitroso-2,4,6-triaminopyrimidine (B18466). google.com This reaction is an electrophilic aromatic substitution where the nitrosonium ion (NO⁺) acts as the electrophile. The resulting nitroso compound is a valuable intermediate for further synthetic transformations, such as reduction to 2,4,5,6-tetraaminopyrimidine (B94255) or use in the synthesis of pteridines. google.com

Multi-Component Reactions (MCRs) for Complex Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are a powerful tool in modern synthetic chemistry. nih.govcaltech.edu this compound and its derivatives are suitable candidates for MCRs due to the presence of multiple reactive sites.

The aldehyde and amino groups can participate in various MCRs to construct complex heterocyclic scaffolds. For example, the Biginelli reaction, a well-known three-component reaction, typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. nih.gov While not a direct example involving this compound, analogous three-component reactions of aromatic aldehydes, malononitrile (B47326), and urea/thiourea are used to synthesize pyrimidine-5-carbonitriles, which are structurally related. ias.ac.in

The combination of the aldehyde function with the adjacent amino groups in derivatives like 2,4,5,6-tetraaminopyrimidine (obtainable from this compound) allows for the synthesis of fused pyrimidine systems like pyrimido[4,5-b] rsc.orgdiazepines through reaction with β-keto compounds. researchgate.net The reactivity of imines formed from aldehydes and amines is also central to many MCRs, where they can act as electrophiles in Mannich-type reactions or as dienophiles in aza-Diels-Alder reactions to build diverse molecular frameworks. nih.govresearchgate.net

Synthesis and Exploration of Fused Heterocyclic Systems Derived from 2,4,6 Triaminopyrimidine 5 Carbaldehyde

Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds via Pyrimidinecarboxaldehyde Intermediates

The pyrido[2,3-d]pyrimidine framework is a prominent heterocyclic system, forming the core of numerous biologically active compounds, including dihydrofolate reductase (DHFR) inhibitors. nih.gov The synthesis of these scaffolds often leverages the reactivity of activated pyrimidines like 2,4,6-triaminopyrimidine (B127396).

Cyclocondensation Reactions for Pyrido[2,3-d]pyrimidine Formation

A key strategy for constructing the pyrido[2,3-d]pyrimidine core involves the cyclocondensation of a 6-aminopyrimidine with a three-carbon electrophilic partner. jocpr.com The reaction proceeds via an electrophilic attack on the electron-rich C5 position of the pyrimidine (B1678525). jocpr.com

A notable example is the one-step synthesis of 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (7) from the reaction of 2,4,6-triaminopyrimidine (5) with the sodium salt of nitromalonaldehyde (B3023284). nih.govnih.gov In this reaction, the nitromalonaldehyde sodium salt provides the three-carbon unit, including the equivalent of the C5-aldehyde and a nitro group, leading directly to the fused bicyclic system. nih.govnih.gov This approach highlights a common synthetic tactic where the aldehyde functionality for cyclization is embedded within the reacting partner rather than being pre-installed on the pyrimidine ring.

Another method involves the condensation of 2,4,6-triaminopyrimidine with ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate in diphenyl ether at high temperatures (195–230 °C). nih.gov This reaction yields 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine (16), demonstrating the versatility of using β-keto esters to form the fused pyridine (B92270) ring. nih.gov

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | nih.gov, nih.gov |

| 2,4,6-Triaminopyrimidine | Ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate | 2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine | nih.gov |

| 6-Aminouracil | Acetyl acetone | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |

Functionalization of Pyrido[2,3-d]pyrimidine Derivatives

Once the pyrido[2,3-d]pyrimidine scaffold is formed, it can undergo various functionalization reactions to generate a library of derivatives. For instance, the nitro group of 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (7) can be readily reduced to its corresponding 6-amino analogue using catalysts like Raney Ni. nih.govnih.gov This resulting amino group can then be further modified. A common subsequent reaction is reductive amination with various aldehydes (ArCHO), such as 3,4,5-trimethoxybenzaldehyde, to introduce substituted benzylamino groups at the 6-position. nih.govnih.gov

In a different functionalization pathway, the 7-oxo group of derivatives like compound 16 can be converted to a 7-chloro group using reagents such as a N,N-dimethylformamide-thionyl chloride complex. nih.gov This chloro substituent is a versatile handle for further modification, for example, it can be removed via hydrogenolysis using Pd/C to yield the corresponding 7-unsubstituted pyrido[2,3-d]pyrimidine. nih.gov

Pteridine (B1203161) Derivatives from Pyrimidine Precursors

Pteridines, composed of fused pyrimidine and pyrazine (B50134) rings, are another important class of heterocyclic compounds. derpharmachemica.com Their synthesis often starts from 4,5-diaminopyrimidines, which can be prepared from 2,4,6-triaminopyrimidine. The initial step involves nitrosation of 2,4,6-triaminopyrimidine to form 5-nitroso-2,4,6-triaminopyrimidine (B18466). google.com This intermediate is then catalytically hydrogenated to yield 2,4,5,6-tetraaminopyrimidine (B94255), a key precursor for pteridine synthesis. google.com

Condensation Reactions in Pteridine Synthesis

The classical Isay reaction involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound to form the pteridine ring system. derpharmachemica.com A specific example is the reaction of 2,4,5,6-tetraaminopyrimidine salts with 1,3-dihydroxyacetone. google.com This reaction is carefully controlled at a pH of 1.0 to 2.5 to produce 2,4-diamino-6-(hydroxymethyl)pteridine salts in high purity. google.com

Another route to pteridines involves reacting 5-nitroso-2,4,6-triaminopyrimidine with compounds containing an active methylene (B1212753) group. For instance, reaction with benzyl (B1604629) cyanide yields 2,4,7-triamino-6-phenyl-pteridine, a compound noted for its diuretic properties. google.com

Table 2: Synthesis of Pteridine Derivatives

| Pyrimidine Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 2,4,5,6-Tetraaminopyrimidine salt | 1,3-Dihydroxyacetone | 2,4-Diamino-6-(hydroxymethyl)pteridine salt | google.com |

| 5-Nitroso-2,4,6-triaminopyrimidine | Benzyl cyanide | 2,4,7-Triamino-6-phenyl-pteridine | google.com |

Pyrrolopyrimidine Derivatives

The synthesis of pyrrolopyrimidine derivatives can be achieved from pyrimidine-5-carbaldehydes, although examples starting specifically from the 2,4,6-triamino variant are less common in the literature surveyed. A related synthesis begins with 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558). shd-pub.org.rs This work highlights a one-pot methodology involving a Wittig olefination followed by bromination to create a key precursor for the synthesis of a new pyrrolopyrimidine. shd-pub.org.rs This demonstrates a strategy where the C5-aldehyde is first transformed into an alkene, which then serves as the basis for constructing the fused pyrrole (B145914) ring. While the substituents on the pyrimidine ring differ, the underlying principle of utilizing the pyrimidine-5-carbaldehyde (B119791) to build a fused five-membered ring is a relevant synthetic concept.

Other Condensed Pyrimidine Systems

The reactivity of 2,4,6-triaminopyrimidine extends to the formation of other fused heterocyclic systems. The condensation of 2,4,6-triaminopyrimidine with malondialdehyde derivatives is a known reaction that leads to condensed pyrimidine systems. nih.gov The specific structure of the resulting fused system depends on the nature of the malondialdehyde derivative used. This reaction underscores the utility of 1,3-dicarbonyl equivalents in building new rings onto the pyrimidine core. The general principle involves the reaction of the amino groups of the pyrimidine with the carbonyl groups of the dialdehyde (B1249045) to form a new heterocyclic ring fused to the pyrimidine.

Applications in Advanced Materials Science Through 2,4,6 Triaminopyrimidine 5 Carbaldehyde and Its Derivatives

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs) from Pyrimidine (B1678525) Precursors

Porous organic polymers (POPs) and covalent organic frameworks (COFs) are classes of materials characterized by their high surface areas, tunable porosities, and robust structures. mdpi.com The incorporation of pyrimidine units, particularly from precursors like 2,4,6-triaminopyrimidine-5-carbaldehyde, offers a pathway to nitrogen-rich frameworks with tailored properties.

The synthesis of these materials typically proceeds through condensation reactions, where the amine and aldehyde groups of the pyrimidine precursor react with complementary monomers to form extended, covalently linked networks. nih.gov For instance, the Schiff base reaction between an amine and an aldehyde is a common and efficient method for constructing imine-linked COFs. nih.gov In the case of this compound, the amine groups can react with polyaldehyde linkers, or the aldehyde group can react with polyamine linkers, to form crystalline and porous materials.

The resulting pyrimidine-functionalized POPs and COFs exhibit several desirable properties. The nitrogen atoms within the pyrimidine rings can act as basic sites, enhancing the material's affinity for acidic gases like CO2. Furthermore, the inherent porosity and high surface area of these materials make them promising candidates for gas storage, separation, and heterogeneous catalysis. The ability to pre-design the network topology and pore environment by carefully selecting the building blocks is a key advantage of using COF chemistry. tcichemicals.com

While specific examples utilizing this compound are emerging, the broader class of triazine- and pyrimidine-based COFs has demonstrated significant potential. For example, COFs synthesized from 1,3,5-tris-(4-aminophenyl)triazine have shown high surface areas and good thermal stability. nih.gov It is anticipated that POPs and COFs derived from this compound would exhibit similar or enhanced properties due to the additional functional groups.

Table 1: Properties of Representative Imine-Linked Covalent Organic Frameworks

| COF Name | Precursors | Linkage | BET Surface Area (m²/g) | Thermal Stability (°C) |

| COF-300 | Tetra-(4-anilyl)methane and terephthalaldehyde | Imine | 1360 | 490 nih.gov |

| SCF-FCOF-1 | 1,3,5-tris-(4-aminophenyl)triazine and 2,3,5,6-tetrafluoroterephthalaldehyde | Imine | 2056 | - |

This table presents data for related COFs to illustrate the typical properties of imine-linked frameworks.

Hyperbranched Polyimides Utilizing Pyrimidine Units

Hyperbranched polyimides (HBPIs) are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and good solubility. elsevierpure.com The introduction of pyrimidine units into the polyimide backbone can further enhance these properties. The use of 2,4,6-triaminopyrimidine (B127396) as a monomer in the synthesis of HBPIs has been reported to yield polymers with desirable characteristics.

In a typical synthesis, an A2-type monomer (a dianhydride) is reacted with a B'B2-type monomer (an amine with differing reactivity of its amino groups), such as 2,4,6-triaminopyrimidine. elsevierpure.com The varied reactivity of the amino groups in 2,4,6-triaminopyrimidine allows for the formation of a hyperbranched structure while avoiding gelation during polymerization.

A study on the synthesis of HBPIs using 2,4,6-triaminopyrimidine and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) demonstrated that the resulting polymers exhibited good solubility in polar aprotic solvents and high thermal stability. elsevierpure.com The incorporation of the pyrimidine ring was found to increase the molecular polarizability and disrupt molecular symmetry, leading to improved solubility. The thermal stability of these polyimides, with decomposition temperatures (Td5%) reaching up to 461 °C, makes them suitable for high-temperature applications.

Table 2: Thermal Properties of Hyperbranched Polyimides Containing Pyrimidine Units

| Polymer | Monomer Ratio (BTDA/TAP/ODA) | Td5% (°C) | Td10% (°C) |

| co-HBPI-1 | 3:2:1 | 455 | 518 |

| co-HBPI-2 | 4:2:1 | 461 | 527 |

| co-HBPI-3 | 5:2:1 | 450 | 510 |

Data adapted from a study on hyperbranched polyimides synthesized from 2,4,6-triaminopyrimidine (TAP) and other monomers.

Development of Reactive Dyes with Pyrimidine-5-carbaldehyde (B119791) Anchor Groups

Reactive dyes form a covalent bond with the substrate, typically textile fibers, resulting in excellent wash fastness. The anchor group in the dye molecule is responsible for this chemical reaction. Pyrimidine-5-carbaldehyde derivatives, such as 2,4,6-trichloro-pyrimidine-5-carbaldehyde, have been investigated as effective anchor groups in reactive dyes.

In the synthesis of such dyes, the chromophore is attached to the pyrimidine ring through the formyl group (carbaldehyde). elsevierpure.com This leaves the reactive chlorine atoms on the pyrimidine ring available to form covalent bonds with the functional groups (e.g., hydroxyl groups in cellulose) of the textile fibers. elsevierpure.com The synthesis of the 2,4,6-trichloro-pyrimidine-5-carbaldehyde intermediate itself is a crucial step, often achieved through a Vilsmeier-Haack type reaction. elsevierpure.com

The resulting dyes, which can be of various colors depending on the attached chromophore, can be applied to a range of substrates including textile fibers and paper. elsevierpure.com The strength of the covalent bond formed between the pyrimidine anchor and the fiber ensures high fixation and durability of the color.

Table 3: Synthesis of a Reactive Dye using a Pyrimidine-5-carbaldehyde Anchor

| Reactant 1 | Reactant 2 | Product | Key Feature |

| 2,4,6-trichloro-5-formyl-pyrimidine | o-phenylenediamine | Azomethinic reactive dye | Chlorine atoms on the pyrimidine ring act as reactive sites for fiber bonding. elsevierpure.com |

Functional Materials for Gas Adsorption and Release

The nitrogen-rich nature and porous structure of materials derived from this compound make them highly suitable for applications in gas adsorption and separation. The presence of multiple nitrogen atoms in the pyrimidine ring can create sites with high affinity for CO2, a key greenhouse gas.

Porous organic polymers and covalent organic frameworks synthesized from pyrimidine precursors have been shown to exhibit significant CO2 uptake capacities. The mechanism of adsorption is often a combination of physisorption within the porous network and chemisorption due to the interaction of CO2 with the basic nitrogen sites.

For instance, a cobalt adeninate metal-organic framework (MOF) featuring pyrimidine and amino-decorated pores demonstrated a high heat of adsorption for CO2 (~45 kJ/mol) and exceptional selectivity for CO2 over N2. rsc.org While this is a MOF, the principles of utilizing pyrimidine groups for enhanced CO2 capture are transferable to COFs and POPs. Computational screening of COFs for CO2/H2 separation has also highlighted the potential of these materials, with many outperforming traditional zeolites in terms of selectivity and working capacity. researchgate.net The performance of these materials is closely linked to their structural properties, such as pore size and porosity.

Table 4: CO2 Adsorption Properties of a Pyrimidine-Containing Porous Material

| Material | Gas | Uptake Capacity (mmol/g at 273 K) | Selectivity (CO2/N2 at 273 K) |

| bio-MOF-11 | CO2 | ~6 | 81:1 rsc.org |

This table showcases the gas adsorption properties of a representative pyrimidine-containing porous material.

Prebiotic Chemistry Implications of 2,4,6 Triaminopyrimidine 5 Carbaldehyde Precursors and Analogs

Role of Pyrimidine (B1678525) Systems in Prebiotic Nucleotide and Nucleic Acid Synthesis Pathways

The synthesis of pyrimidine ribonucleosides, a cornerstone of the RNA world hypothesis, has been a long-standing puzzle in prebiotic chemistry. mdpi.comnih.gov The primary obstacle is the low efficiency of forming the N-glycosidic bond that links the pyrimidine base to the ribose sugar under plausible prebiotic conditions. mdpi.comh1.co The N1 nitrogen of pyrimidines like uracil (B121893) and cytosine is significantly less nucleophilic than the N9 nitrogen of purines, making direct ribosylation challenging. mdpi.com

To circumvent this, researchers have proposed and demonstrated several alternative, multi-step pathways that bypass the direct coupling of a pre-formed base and sugar. One prominent route involves the reaction of cyanamide (B42294) and other simple prebiotic feedstock molecules in the presence of phosphate. h1.co This pathway avoids the difficult glycosidic bond formation by constructing the pyrimidine ring onto the sugar precursor. h1.co Key intermediates in these syntheses include aminooxazolines, which can form from the reaction of ribose derivatives with cyanamide. pnas.orgnih.gov For instance, ribose aminooxazoline has been identified as a potential intermediate that can be efficiently converted into pyrimidine ribonucleosides. nih.govnih.gov

Recent studies have shown that divergent pathways could produce both pyrimidine and purine (B94841) ribonucleotides from common precursors, suggesting they could have been available simultaneously. nih.govsciencedaily.com One such approach starts with intermediates from the pyrimidine synthesis and, through a series of reactions including tethered glycosylation and photochemical reduction, yields purine deoxyribonucleosides. nih.gov This suggests that a mix of RNA pyrimidines and DNA purines might have coexisted on the early Earth. nih.gov Other research has demonstrated that metal cations and clay minerals can catalyze the direct ribosylation of uracil, providing a potential solution to the N1-ribosylation challenge. mdpi.com The synthesis of 2,4-diaminopyrimidine (B92962) from guanidine (B92328) and cyanoacetaldehyde under "drying lagoon" conditions also represents a significant prebiotic source of pyrimidines, which can subsequently hydrolyze to form cytosine and uracil. nih.gov

Table 1: Investigated Prebiotic Synthesis Pathways for Pyrimidine Nucleotides

| Pathway Description | Key Precursors | Key Intermediates | Resulting Products | Reference |

|---|---|---|---|---|

| Phosphate-mediated synthesis | Cyanamide, Glycolaldehyde, Glyceraldehyde, Phosphate | 2-Amino-oxazole, Pentose amino-oxazolines | Activated Cytosine and Uracil nucleotides | h1.co |

| Divergent synthesis from pyrimidine intermediates | α-Anhydropyrimidines, 8-Mercaptoadenine | Thioanhydropurines | Deoxyadenosine, Deoxyinosine, Cytidine, Uridine | nih.gov |

| Photoanomerization route | Ribose aminooxazoline, Cyanoacetylene | α-2-Thioribocytidine | β-Ribocytidine, β-Ribouridine, β-2-Thioribouridine | nih.govnih.gov |

| Metal and clay catalysis | Uracil, Ribose, Metal cations (e.g., Mg²⁺, Ca²⁺), Clay minerals | N/A | Ribosylated Uracil | mdpi.com |

| Drying lagoon synthesis | Guanidine hydrochloride, Cyanoacetaldehyde | N/A | 2,4-Diaminopyrimidine (hydrolyzes to Cytosine, Uracil) | nih.gov |

Investigations into Proto-RNA Nucleobase Candidates and their Photostability

Given the challenges in the prebiotic synthesis of canonical RNA bases, scientists have proposed that RNA may have been preceded by an ancestral polymer, or "proto-RNA," built from simpler, more accessible monomers. acs.orgresearchgate.net A critical selection pressure on the primitive Earth was the intense ultraviolet (UV) radiation from the young Sun. Therefore, any candidate for a proto-nucleobase must have possessed significant photostability. rsc.org

2,4,6-Triaminopyrimidine (B127396) (TAP), a precursor to the titular compound, has been identified as a highly promising candidate for an ancestral RNA nucleobase. rsc.orgresearchgate.net Spectroscopic and photophysical studies have revealed that although TAP strongly absorbs UV radiation, it possesses an extremely efficient mechanism for dissipating this energy as heat to its aqueous surroundings within hundreds of femtoseconds. rsc.orgresearchgate.net This ultrafast internal conversion process minimizes the lifetime of the reactive excited state, thereby protecting the molecule's chemical integrity. rsc.orgnih.gov The photostability of TAP is comparable to that of the canonical nucleobases found in modern DNA and RNA, lending strong support to its potential role in a proto-RNA world. rsc.orgresearchgate.net

Quantum mechanical calculations and molecular dynamics simulations further bolster the case for TAP as a prebiotic nucleobase. nih.gov These studies show that TAP can form a stable base pair with cyanuric acid (CA), another plausible proto-nucleobase, with a hydrogen-bond strength comparable to the canonical adenine-uracil (A:U) pair. nih.gov The calculations also suggest that ribonucleosides formed with TAP would have a high resistance to deglycosylation (the breaking of the base-sugar bond), a crucial feature for stability in the prebiotic environment. nih.gov

Other pyrimidine derivatives, such as barbituric acid, have also been investigated as proto-RNA candidates and exhibit similar high photostability. rsc.orgresearchgate.netmdpi.com The exceptional photophysical properties of these alternative heterocycles suggest that protection against UV damage was a key factor in the molecular selection process that ultimately led to the composition of extant nucleic acids. rsc.orgnih.gov

Table 2: Photophysical Properties of Canonical and Proto-Nucleobase Candidates in Aqueous Solution

| Compound | Category | Key Photophysical Characteristic | Implication for Prebiotic Fitness | Reference |

|---|---|---|---|---|

| 2,4,6-Triaminopyrimidine (TAP) | Proto-Nucleobase Candidate | Ultrafast (femtosecond) electronic relaxation | High photostability, safeguarding chemical integrity against UV radiation. | rsc.orgresearchgate.net |

| Barbituric Acid | Proto-Nucleobase Candidate | Efficient dissipation of absorbed UV energy | High photostability, rivaling canonical nucleobases. | rsc.orgresearchgate.net |

| Cyanuric Acid (CA) | Proto-Nucleobase Candidate | Forms stable, paired structures with TAP. | Potential to form informational base pairs in a proto-nucleic acid. | nih.gov |

| Canonical Pyrimidines (Cytosine, Uracil, Thymine) | Extant Nucleobases | Ultrafast deactivation to ground state | High photostability, likely a result of evolutionary selection. | nih.gov |

| Canonical Purines (Adenine, Guanine) | Extant Nucleobases | Very rapid (femtosecond to picosecond) deactivation | High photostability, a key feature for genetic molecules. | nih.gov |

Self-Assembly Mechanisms Relevant to Early Earth Conditions

The emergence of a functional genetic polymer required not only the synthesis of its monomers but also their ability to organize into ordered, higher-level structures. Self-assembly, driven by non-covalent interactions, is a fundamental process that could have driven the formation of informational polymers on the early Earth. acs.orgnih.govnih.gov Pyrimidine systems and their analogs are capable of forming complex supramolecular structures through mechanisms such as hydrogen bonding and π–π stacking. nih.gov

Investigations into proto-nucleobase candidates like melamine (B1676169) (a triazine) and barbituric acid have shown that they can self-assemble in aqueous solution to form hydrogen-bonded hexameric structures, which feature Watson-Crick-like base pairing. mdpi.com These assemblies create large hydrophobic surfaces that can promote further organization, such as stacking into columnar structures. mdpi.com The spontaneous formation of such ordered aggregates from simple, prebiotically plausible monomers suggests a robust pathway toward molecular complexity. mdpi.com

Nucleobase-containing peptides, or nucleopeptides, represent another class of molecule with significant self-assembly properties relevant to prebiotic chemistry. nih.gov These chimeric compounds, which could have acted as early genetic materials, can self-organize through both the hybridization of their nucleobase components and the intrinsic self-assembling tendencies of their peptide backbones. nih.gov Theoretical studies on plausible prebiotic nucleoside analogues have shown they can form a variety of stable structures, including chains, cages, and even double-helical structures, driven by hydrogen bonding. ornl.gov

Environmental factors on the early Earth, such as wet-dry cycles in geothermal pools or the presence of mineral surfaces, could have significantly promoted these self-assembly processes. nih.govacs.org Evaporation could concentrate solutes, facilitating oligomerization and the formation of ordered structures. nih.govacs.org Mineral surfaces, such as graphite (B72142) or clays, can act as templates, catalyzing the formation of well-ordered, two-dimensional monolayers of nucleobases, which could have been a relevant step in the prebiotic organization of genetic information. mdpi.comacs.org

Table 3: Self-Assembly of Prebiotic Pyrimidine Analogs and Related Systems

| Molecular System | Driving Forces for Assembly | Resulting Structures | Prebiotic Relevance | Reference |

|---|---|---|---|---|

| Barbituric Acid & Melamine | Hydrogen bonding (Watson-Crick-like pairing) | Rosette-like hexameric aggregates, columnar stacks | Spontaneous formation of ordered, information-capable structures from simple monomers. | mdpi.com |

| Nucleobase-Containing Peptides (Nucleopeptides) | Hydrogen bonding, π–π stacking, peptide backbone interactions | Supramolecular systems, hydrogels, self-replicating materials | Potential as an early, enzyme-free genetic material capable of self-organization. | nih.gov |

| N(9)-(2,3-dihydroxypropyl adenine) (DHPA) | Hydrogen bonding | Chains, cages, double-helical structures | Demonstrates that simple nucleoside analogs can form complex, stable structures. | ornl.gov |

| Purine/Pyrimidine Bases on Mineral Surfaces | Surface adsorption, intermolecular hydrogen bonding | Ordered two-dimensional monolayers | Mineral surfaces may have acted as scaffolds for concentrating and organizing the first genetic molecules. | acs.org |

| Depsipeptide Nucleic Acid (DepsiPNA) | Spontaneous oligomerization upon drying | Complementary, self-assembling oligomers | A potential proto-RNA that can form and self-assemble under plausible prebiotic conditions. | acs.org |

Analytical and Spectroscopic Methodologies for Characterization of 2,4,6 Triaminopyrimidine 5 Carbaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, NMR, UV-Vis)

Spectroscopic methods are fundamental in verifying the molecular structure of 2,4,6-Triaminopyrimidine-5-carbaldehyde and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amino groups typically appear as strong peaks in the region of 3470-3300 cm⁻¹. researchgate.netmdpi.com The presence of the aldehyde group is confirmed by a sharp C=O stretching band around 1720-1680 cm⁻¹. mdpi.com Other significant peaks include C=N and C=C stretching vibrations within the pyrimidine (B1678525) ring and N-H bending vibrations.

Table 1: Representative FT-IR Data for Related Pyrimidine Structures

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

| Amine (N-H) | Stretch | 3469, 3419 | researchgate.net |

| Amide (N-H) | Stretch | 3402, 3291 | mdpi.com |

| Aldehyde (C=O) | Stretch | ~1720 | |

| Amide (C=O) | Stretch | 1686 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum, the aldehyde proton (-CHO) is highly characteristic, appearing as a singlet far downfield, typically between δ 9.0 and 10.0 ppm. rsc.org The protons of the amino groups (-NH₂) would appear as broad singlets. The chemical shifts for protons on related aminopyrimidine structures are also well-documented. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would show a distinct resonance for the aldehyde carbonyl carbon at approximately δ 190 ppm. The carbons within the pyrimidine ring would appear in the aromatic region, with their specific shifts influenced by the amino and aldehyde substituents.

Table 2: Example ¹H NMR Chemical Shifts for Aldehyde Protons in Various Molecules

| Compound | Aldehyde Proton (CHO) Chemical Shift (δ, ppm) | Solvent | Source |

| 4-Acetylbenzaldehyde | 10.12 | CDCl₃ | rsc.org |

| 4-Chlorobenzaldehyde | 9.98 | CDCl₃ | rsc.org |

| Biphenyl-4-carbaldehyde | 10.00 | CDCl₃ | rsc.org |

| 2-Methylquinoline-6-carbaldehyde | 10.10 | CDCl₃ | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* transitions. The pyrimidine ring and the carbonyl group are the primary chromophores. In derivatives, such as Schiff bases formed from the aldehyde, significant shifts in the absorption maxima are observed, which can be analyzed to understand the electronic effects of substituents. mdpi.com For example, reaction products involving the amino function can show bands around 235-240 nm, while the aldehyde group contributes to bands in the 275-320 nm region. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are indispensable for separating the target compound from reaction intermediates and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a robust technique for purity analysis. A typical method for a related compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, utilizes a C18 column with a UV detector. google.com The mobile phase often consists of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. google.comresearchgate.net By monitoring the reaction progress with HPLC, conditions can be optimized to maximize yield and minimize byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry. This technique is particularly powerful for identifying impurities and reaction byproducts, even at trace levels. researchgate.netresearchgate.net In LC-MS/MS, fragmentation patterns of parent ions can be used to confirm the structure of the main compound and elucidate the structures of unknown impurities. researchgate.netnih.gov For instance, LC-QTOF-MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been developed for the identification and quantification of genotoxic impurities in related pharmaceutical ingredients. researchgate.netresearchgate.net

Table 3: Typical Chromatographic Conditions for Analysis of Pyrimidine Derivatives

| Technique | Column | Mobile Phase Example | Detector | Application | Source |

| HPLC | C18 | Buffered Aqueous/Organic | UV | Purity Analysis | google.com |

| UPLC | ACQUITY UPLC CSH C18 | Acetonitrile/Buffer | MS/MS (QTOF) | Trace Impurity Quantification | researchgate.net |

| LC-MS/MS | - | Water/Methanol with Formic Acid | MS/MS | DNA Adduct Analysis | nih.gov |

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction This technique provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For the related compound 2,4,6-pyrimidinetriamine, single-crystal XRD analysis revealed a monoclinic crystal system with a P2₁/c space group. researchgate.net Analysis of a salt of this compound, 2,4,6-pyrimidinetriamine-trifluoroacetate, also showed a monoclinic system but with a P2(1)/n space group. researchgate.net Such data is vital for understanding the packing of molecules in the crystal lattice.

Table 4: Crystallographic Data for 2,4,6-Pyrimidinetriamine and a Related Salt

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | Monoclinic | P2₁/c | 7.29 | 7.48 | 10.33 | 108.52 | researchgate.net |

| C₄H₈N₅⁺·C₂F₃O₂⁻ | Monoclinic | P2(1)/n | 5.718 | 13.990 | 12.223 | 102.67 | researchgate.net |

Powder X-ray Diffraction (PXRD) PXRD is used to analyze polycrystalline materials. It is useful for phase identification, assessing sample purity, and confirming that a bulk sample has the same crystal structure as the single crystal studied. The PXRD pattern of a grown crystal of 2,4,6-triamino-1,3,5-triazine showed prominent peaks that were in close agreement with single-crystal data, confirming the bulk material's structure. researchgate.net

Thermal Analysis (e.g., TGA, DSC) for Material Stability Investigations

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) TGA measures changes in mass as a material is heated. This is used to determine the thermal stability and decomposition profile of a compound. For a series of 2,4,6-trisubstituted pyrimidines, the decomposition temperature (Td), defined as the point of 5% weight loss, varied from 188 °C to 258 °C, indicating high thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, glass transition temperatures (Tg), and other phase transitions. For some pyrimidine derivatives, DSC measurements revealed high glass transition temperatures above 120 °C, which is beneficial for the morphological stability of materials used in applications like organic light-emitting diodes (OLEDs). researchgate.net The analysis of fused triazinylacetohydrazides, another class of nitrogen-containing heterocycles, shows that decomposition can occur in multiple stages under both inert and oxidative atmospheres. nih.gov

Surface Area and Porosity Characterization (e.g., BET) for Porous Materials

When this compound is used as a building block for porous materials like Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), its surface area and porosity become critical properties.

Brunauer-Emmett-Teller (BET) Analysis The BET method is the standard technique for determining the specific surface area of a material. wikipedia.org It involves measuring the adsorption of an inert gas, typically nitrogen at 77 K, onto the material's surface at various pressures. upi.edu The resulting adsorption isotherm is used to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area is derived. researchgate.net While originally developed for flat surfaces, the BET method has been validated and is widely used for characterizing microporous materials like MOFs, which can exhibit specific surface areas of several thousand square meters per gram. nih.govresearchgate.net

Electron Microscopy (e.g., SEM, TEM) for Morphological Analysis

Electron microscopy techniques are used to visualize the surface features and internal structure of materials at high magnification.

Scanning Electron Microscopy (SEM) SEM provides images of the surface topography and morphology of a material. For porous materials synthesized from precursors like this compound, SEM can reveal the particle size, shape, and surface texture. researchgate.net

Transmission Electron Microscopy (TEM) TEM is used to view the internal structure of a material. It can be used to visualize the pore channels and confirm the ordered, crystalline nature of materials like COFs or MOFs, providing visual evidence that complements the data obtained from X-ray diffraction and BET analysis.

Q & A

Q. What are the recommended synthetic routes for 2,4,6-Triaminopyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of pyrimidine precursors. For example:

- Aldehyde Introduction: Start with halogenated pyrimidine intermediates (e.g., 4,6-Dichloro-5-pyrimidinecarbaldehyde, CAS 50270-27-4 ) and perform nucleophilic substitution with ammonia or amines under controlled pH (7–9) and temperature (60–80°C).

- Amination: Sequential amination steps (e.g., using aqueous NH₃ in ethanol) can introduce amino groups at positions 2, 4, and 6. Monitor reaction progress via TLC or HPLC to avoid over-amination.

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization (ethanol/water) to isolate the product.

Key Considerations: Optimize stoichiometry to prevent side reactions (e.g., oxidation of the aldehyde group). Reference analogs like Pyrimidine-5-carboxaldehyde (CAS 10070-92-5) for reaction troubleshooting .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Amino groups (NH₂) may show broad peaks at δ 5.5–6.5 ppm, while pyrimidine ring protons resonate at δ 8.0–8.5 ppm. Compare with 5-amino-4-methylpyrimidine-2-carbaldehyde (CAS 933686-73-8) for analogous shifts .

- ¹³C NMR: The aldehyde carbon appears at δ 190–195 ppm. Pyrimidine carbons adjacent to amino groups resonate at δ 155–165 ppm.

- IR Spectroscopy: Look for C=O stretch (1690–1710 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹). Absence of C-Cl (750–800 cm⁻¹) confirms complete amination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer: Contradictions may arise due to tautomerism or solvent effects. For example:

- Tautomeric Equilibria: The aldehyde group may exist in equilibrium with hydrated forms (gem-diols) in protic solvents. Use deuterated DMSO or CDCl₃ for NMR to minimize this .

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure. For analogs like 4-chloropyrimidine-5-carbaldehyde (CAS 933703-03-8), crystallography confirmed planar geometry and hydrogen-bonding networks .

- Computational Modeling: Employ DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .

Q. What role do substituents (e.g., amino groups) play in modulating the reactivity of pyrimidine carbaldehydes in coordination chemistry?

Methodological Answer:

- Chelation Potential: The aldehyde and amino groups can act as bidentate ligands. For example, 2-acetyl-5-chloro-thiophene thiosemicarbazone forms stable complexes with Co(II) and Ni(II) via N and S donor atoms .

- Electronic Effects: Amino groups increase electron density on the pyrimidine ring, enhancing nucleophilic reactivity at the aldehyde. Compare with 5,6-dimethylpyrimidine-4-carbaldehyde (CAS 933720-78-6), where steric hindrance from methyl groups reduces metal-binding efficiency .

- Application in Catalysis: Schiff base derivatives of pyrimidine carbaldehydes (e.g., with 2-picolylamine) have been used in asymmetric catalysis. Optimize ligand design by varying substituent positions .

Q. How can stability issues of this compound during storage be mitigated?

Methodological Answer:

- Storage Conditions: Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation. Similar compounds like 2-Anilinopyrimidine-5-carbaldehyde (CAS 49242-33) are recommended to be stored in amber vials with desiccants .

- Stabilization Strategies: Formulate as a hydrochloride salt or lyophilized powder to enhance shelf life. For analogs like 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (CAS 304693-66-1), salt formation improved stability by 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.